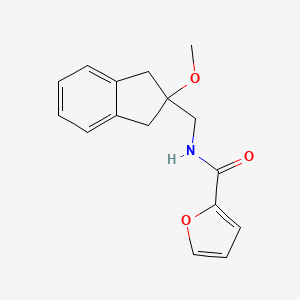
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains an indane structure, which is a bicyclic compound consisting of a benzene ring fused to a pentane ring . The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple cyclic structures and functional groups. The indane structure would contribute significant hydrophobic character, while the furan ring and carboxamide group would introduce polar character .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups present. For example, the carboxamide group might participate in acid-base reactions, and the furan ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of both polar and nonpolar regions in the molecule might give it unique solubility properties .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Formation of Colored Maillard Reaction Products : A study investigated the thermal treatment of a methanolic solution of specific compounds leading to the formation of colored compounds, indicating the potential application of such chemical processes in the Maillard reaction, which is significant in food chemistry and biochemistry (Hofmann, 1998).
- Synthesis of Antiprotozoal Agents : Another research focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, showcasing the potential therapeutic applications of such compounds (Ismail et al., 2004).
- Development of Metal Complexes with Biological Activity : Research on cobalt and cadmium complexes derived from heterocyclic Schiff-bases highlighted their structural characterization and biological activity against bacterial strains, suggesting applications in microbiology and therapeutic agent development (Ahmed et al., 2013).
Biological and Pharmacological Applications
- Microglia Imaging in Neuroinflammation : A study introduced a PET radiotracer specific for CSF1R, a microglia-specific marker, which could be used for imaging reactive microglia and disease-associated neuroinflammation, offering insights into the immune environment of central nervous system malignancies and potential neuroinflammatory effects of immunotherapies (Horti et al., 2019).
- Anti-Tuberculosis Activity : The synthesis and in vitro anti-tuberculosis activity of certain acetamide derivatives were explored, showing potential applications in developing new therapeutic agents for tuberculosis treatment (Bai et al., 2011).
Mécanisme D'action
Target of Action
The compound N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for developing new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets through electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole nucleus . This interaction can lead to various changes in the target, depending on the specific derivative and target involved.
Biochemical Pathways
The biochemical pathways affected by indole derivatives can be diverse, given their broad range of biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives , the effects could potentially include antiviral, anti-inflammatory, anticancer effects, among others.
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-16(9-12-5-2-3-6-13(12)10-16)11-17-15(18)14-7-4-8-20-14/h2-8H,9-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXIHVXIYAQAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

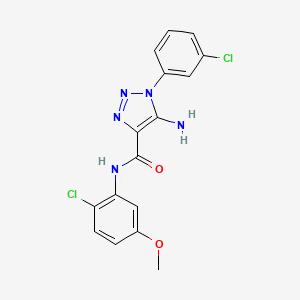
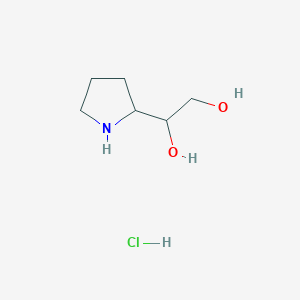
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2932066.png)
![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2932068.png)
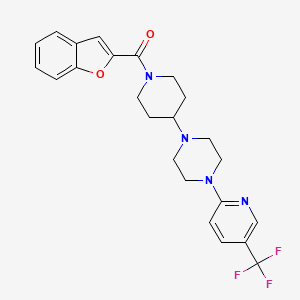
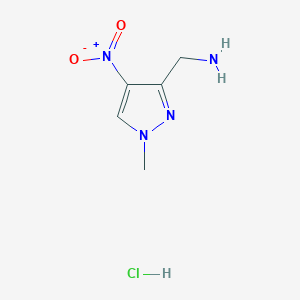

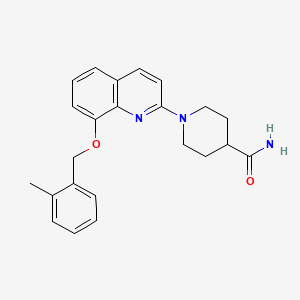
![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
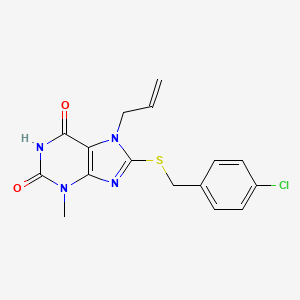
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)

![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)